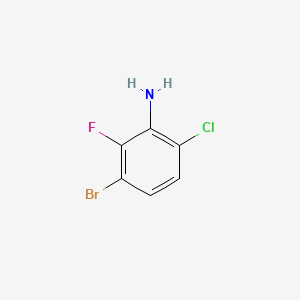

3-Bromo-6-chloro-2-fluoroaniline

描述

Structure

2D Structure

属性

IUPAC Name |

3-bromo-6-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQMYAOZKDEJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943830-81-7 | |

| Record name | 3-bromo-6-chloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Bromo 6 Chloro 2 Fluoroaniline

Regioselective Synthesis Strategies for 3-Bromo-6-chloro-2-fluoroaniline

The precise placement of substituents on the aniline (B41778) ring is a critical challenge in the synthesis of this compound. Both linear and convergent strategies can be envisioned, each with distinct advantages and challenges.

Multi-step Linear Synthetic Routes

A multi-step linear synthesis offers a sequential approach to introduce the desired functional groups. A plausible route for the synthesis of this compound could commence with a commercially available substituted benzene (B151609) derivative, followed by a series of regioselective reactions. One potential pathway starts from 2-fluoroaniline. This approach involves the protection of the amino group, followed by sequential halogenation and deprotection steps.

A representative, albeit for a related isomer, multi-step synthesis of 2-bromo-6-fluoroaniline (B133542) starts with the protection of the amino group of o-fluoroaniline. google.com This is followed by sulfonylation, bromination, and subsequent removal of the sulfonamide/sulfonate group to yield the target molecule. google.com A similar strategy could theoretically be adapted for this compound, although the regioselectivity of the chlorination step would need to be carefully controlled.

Another potential linear approach involves the reduction of a nitrated precursor. For instance, the synthesis of 2-chloro-3-fluoroaniline (B1293833) has been achieved by the reduction of 2-bromo-3-fluoronitrobenzene (B1289358) using tin(II) chloride. A hypothetical linear synthesis for this compound could therefore involve the following steps:

Nitration: Starting with a suitable dihalobenzene, such as 1-bromo-4-chloro-2-fluorobenzene, a nitration reaction would be performed to introduce a nitro group. The directing effects of the existing halogens would be crucial for achieving the desired regiochemistry.

Reduction: The resulting nitrobenzene (B124822) derivative would then be reduced to the corresponding aniline. Various reducing agents, such as tin(II) chloride or catalytic hydrogenation, could be employed for this transformation.

The success of this linear approach is highly dependent on the ability to control the regioselectivity of each step, particularly the initial nitration.

Convergent Synthetic Approaches Utilizing Halogenated Precursors

Convergent synthetic strategies involve the preparation of key fragments that are then combined to form the final product. This approach can be more efficient for complex molecules. For this compound, a convergent strategy could involve the coupling of two smaller halogenated precursors.

A documented synthesis of the related isomer, 3-bromo-2-chloro-5-fluoroaniline, utilizes a convergent approach starting from 2,6-dibromo-4-fluoro-1-chlorobenzene. googleapis.com This precursor is reacted with benzophenone (B1666685) imine in the presence of a palladium catalyst, followed by hydrolysis to yield the desired aniline. googleapis.com This highlights the utility of highly halogenated benzenes as starting materials in a convergent synthesis.

A hypothetical convergent synthesis for this compound could involve a nucleophilic aromatic substitution (SNAr) reaction on a highly halogenated benzene ring, where one of the halogens is displaced by an amino group or a precursor.

| Precursor | Reagents | Product | Reference |

| 2,6-dibromo-4-fluoro-1-chlorobenzene | Benzophenone imine, Pd₂(dba)₃, (S)-BINAP, Sodium t-butoxide | 3-bromo-2-chloro-5-fluoroaniline | googleapis.com |

Investigation of Green Chemistry Principles in Synthesis Scale-Up

While specific green chemistry investigations for the synthesis of this compound are not widely reported, general principles can be applied to its potential synthetic routes. The goal is to minimize the environmental impact by reducing waste, using less hazardous chemicals, and improving energy efficiency.

For the multi-step linear synthesis, the use of tin(II) chloride for nitro reduction, while effective, generates significant tin-containing waste. Alternative, greener reduction methods, such as catalytic hydrogenation using a recyclable catalyst (e.g., palladium on carbon) and a benign solvent like ethanol, would be preferable. A patent for the preparation of 2-chloro-6-fluoroaniline (B1301955) describes a hydrogenation debromination step using a Pd/C catalyst, which is a move towards greener chemistry. google.com

In the context of halogenation steps, traditional methods often use elemental halogens, which are hazardous. The use of N-halosuccinimides (NBS or NCS) as halogenating agents can be a safer alternative. google.com

For convergent syntheses involving palladium-catalyzed cross-coupling reactions, advancements in catalyst design are leading to higher turnover numbers and the use of more environmentally benign solvents like water or ethanol. The development of one-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can also significantly reduce solvent usage and waste generation. A patent for the preparation of 2-bromo-6-fluoroaniline highlights a one-pot reaction that reduces post-treatment steps and wastewater discharge. wipo.int

Mechanistic Studies of Chemical Reactions Involving this compound

The reactivity of this compound is largely dictated by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents on the aromatic ring.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orglibretexts.org The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

In the case of this compound, the benzene ring is substituted with three electron-withdrawing halogens, which can facilitate nucleophilic attack. The rate of SNAr reactions is influenced by the nature of the leaving group. Generally, the reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. youtube.comyoutube.com

Therefore, in a nucleophilic aromatic substitution reaction on this compound, the fluorine atom would be the most likely leaving group, followed by chlorine and then bromine, assuming the position of attack is electronically favorable.

Amination of aryl halides, a type of SNAr reaction, is a powerful tool for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for this transformation.

The chemoselectivity of amination on a polyhalogenated compound like this compound would be a critical consideration. Studies on the amination of the related 5-bromo-2-chloro-3-fluoropyridine (B1227324) have shown that the selectivity can be controlled by the reaction conditions. researchgate.net Catalytic amination with a palladium catalyst and a specific ligand (Xantphos) resulted in the exclusive substitution of the bromide. researchgate.net Conversely, under neat conditions without a palladium catalyst, substitution occurred at the 2-chloro position. researchgate.net

This suggests that for this compound, a palladium-catalyzed amination would likely favor substitution at the bromine position due to the mechanism of oxidative addition of the C-Br bond to the palladium center. In contrast, a purely SNAr amination (without a metal catalyst) would likely favor displacement of the fluorine or chlorine atom, depending on the reaction conditions and the nucleophile. The presence of the amino group on the ring already will also influence the reactivity and regioselectivity of further amination reactions.

Hydroxylation and Alkoxylation Pathways

The conversion of the amino group or the halogen substituents of this compound to hydroxyl or alkoxyl groups represents a valuable transformation for the synthesis of substituted phenols and ethers. While direct hydroxylation of the aromatic ring can be challenging, nucleophilic aromatic substitution (SNAr) reactions provide a viable route. The electron-withdrawing nature of the fluorine, chlorine, and bromine atoms activates the ring towards nucleophilic attack, particularly at the positions ortho and para to these groups.

Alkoxylation can be achieved by reacting this compound with various alkoxides. The choice of solvent and reaction conditions is crucial for controlling the regioselectivity and yield of the desired alkoxy-substituted product. For instance, the reaction with sodium methoxide (B1231860) in a polar aprotic solvent like dimethylformamide (DMF) would favor the substitution of one of the halogen atoms, with the fluorine atom being a likely candidate for displacement due to its high electronegativity and the activating effect of the other halogens.

Table 1: Representative Alkoxylation Reactions of Halogenated Anilines

| Starting Material | Reagent | Product | Conditions |

| This compound | Sodium Methoxide | 3-Bromo-6-chloro-2-methoxyaniline | DMF, Heat |

| This compound | Sodium Ethoxide | 3-Bromo-6-chloro-2-ethoxyaniline | Ethanol, Reflux |

This table is illustrative and based on general principles of SNAr reactions on activated aryl halides. Specific experimental data for this compound may vary.

Thiolation and Related Sulfur-Nucleophile Interactions

Similar to alkoxylation, thiolation of this compound can be accomplished through nucleophilic aromatic substitution with sulfur nucleophiles. Reagents such as sodium hydrosulfide (B80085) (NaSH) or various thiolates (RSNa) can be employed to introduce a thiol or thioether functionality onto the aromatic ring. These reactions are typically carried out in polar aprotic solvents to facilitate the substitution process.

The resulting aryl thiols and thioethers are valuable intermediates in the synthesis of pharmaceuticals and materials. The thiol group can undergo further transformations, including oxidation to sulfonic acids or participation in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and this compound is an excellent substrate for these transformations due to its halogen substituents.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov this compound can readily participate in Suzuki-Miyaura coupling, primarily at the more reactive C-Br bond. This allows for the selective synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules and functional materials. nih.govorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net

A typical Suzuki-Miyaura coupling of this compound would involve its reaction with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The choice of base and solvent can influence the reaction efficiency.

Table 2: Illustrative Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Phenyl-6-chloro-2-fluoroaniline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-(4-Methoxyphenyl)-6-chloro-2-fluoroaniline |

This table provides hypothetical examples based on the known reactivity of aryl bromides in Suzuki-Miyaura coupling. nih.govlibretexts.org

Buchwald-Hartwig Amination for Aryl Amine Derivatization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the derivatization of the amino group of this compound or for the substitution of its halogen atoms with various amines. Given the presence of both a primary amine and halogen atoms, selective reaction at either site can be achieved by careful choice of reaction conditions and protecting group strategies.

For instance, the amino group of this compound could first be protected, followed by a Buchwald-Hartwig amination at the C-Br or C-Cl position with a desired amine. Subsequent deprotection would yield a di- or tri-substituted aniline derivative. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. wikipedia.org

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of C-C bonds and the synthesis of substituted alkynes. wikipedia.orgorganic-chemistry.org this compound can serve as the aryl halide component in this reaction, reacting with various terminal alkynes to produce alkynyl-substituted anilines. These products are valuable intermediates in the synthesis of heterocycles, natural products, and organic materials. wikipedia.org

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine, which can also act as the solvent. wikipedia.org The chemoselectivity of the reaction generally favors the more reactive C-Br bond over the C-Cl bond.

Electrophilic Aromatic Substitution Patterns and Directed Functionalization

The directing effects of the substituents on the this compound ring play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strongly activating, ortho-, para-directing group, while the halogen atoms are deactivating, ortho-, para-directing groups. The interplay of these electronic effects, along with steric hindrance, will dictate the position of incoming electrophiles.

The fluorine atom at position 2, being the most electronegative, will exert a strong deactivating inductive effect. The chlorine at position 6 and the bromine at position 3 also contribute to the deactivation of the ring. However, the amino group at position 1 is a powerful activating group and its directing effect will likely dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group, which are positions 2, 4, and 6. Given that positions 2 and 6 are already substituted, the most probable site for electrophilic attack is position 4. However, the presence of the bromine at position 3 and the fluorine at position 2 creates significant steric hindrance around position 4, potentially leading to a mixture of products or requiring specific catalysts to achieve high regioselectivity. The mechanism for electrophilic aromatic substitution generally involves the formation of a positively charged intermediate called an arenium ion, which is stabilized by resonance. libretexts.org

Oxidation and Reduction Pathways of the Aniline Moiety and Halogen Substituents

The chemical behavior of this compound is significantly influenced by the presence of both an oxidizable aniline moiety and reducible halogen substituents. The specific reaction pathway taken is highly dependent on the chosen reagents and reaction conditions.

The amino group of the aniline can undergo oxidation. For instance, in the presence of a strong oxidizing agent, aniline and its derivatives can be polymerized. A detailed study of the intercalative polymerization of aniline with FeOCl demonstrated the formation of polyaniline. northwestern.edu While this specific reaction has not been reported for this compound, the general principle of aniline oxidation to form polymeric structures is well-established.

Conversely, the halogen substituents on the aromatic ring can be susceptible to reduction. While direct reduction of the halogens on this compound is not extensively documented, related reactions provide insight into potential pathways. For example, the reduction of nitroarenes to anilines in the presence of halogens is a common synthetic step, suggesting that the reverse reaction, the reduction of the halogen, is also plausible under specific conditions. chemicalbook.com The use of biocatalysts has shown promise in the enantioselective reduction of α-haloketones to the corresponding (R)-halohydrins without dehalogenation, indicating the potential for selective transformations.

Derivatization to Advanced Building Blocks and Complex Organic Structures

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of more complex organic molecules. Its functional groups can be readily converted into other functionalities, leading to a diverse array of advanced building blocks.

Transformation to Halogenated Benzonitriles

A common and powerful transformation of anilines is their conversion to benzonitriles via the Sandmeyer reaction. This two-step process involves the diazotization of the aniline to form a diazonium salt, which is then treated with a cyanide salt, typically cuprous cyanide, to introduce the nitrile group. While the direct application of the Sandmeyer reaction to this compound is not explicitly detailed in the provided search results, the conversion of chlorobenzene (B131634) to benzonitrile (B105546) using cuprous cyanide is a known transformation. pw.live This suggests that a similar pathway should be accessible for this compound.

The general reaction scheme for the transformation of an aniline to a benzonitrile is as follows:

Diazotization: The aniline is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Cyanation: The diazonium salt is then reacted with a cyanide source, such as cuprous cyanide, to yield the corresponding benzonitrile.

Conversion to Halogenated Phenols and Ethers

The amino group of this compound can also be replaced by a hydroxyl group to form a halogenated phenol (B47542). This transformation is typically achieved by the hydrolysis of the corresponding diazonium salt. The process involves diazotizing the aniline, followed by heating the diazonium salt solution, which leads to the evolution of nitrogen gas and the formation of the phenol. The hydrolysis of chlorobenzene to phenol under high temperature and pressure is a well-documented industrial process, illustrating the feasibility of this type of transformation. byjus.com

Furthermore, the resulting phenol can be converted into a variety of ethers. A general method for the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers involves the reaction of phenols with halothane (B1672932) in the presence of a base. researchgate.net This indicates that once the halogenated phenol is formed from this compound, it can be further derivatized to produce a range of functionalized ethers.

Synthesis of Carbamate (B1207046) and Amide Derivatives

The amino group of this compound is nucleophilic and can readily react with electrophiles to form carbamate and amide derivatives.

Carbamate Formation: Carbamates can be synthesized by reacting the aniline with a chloroformate or by the reaction of an isocyanate with an alcohol. The Hofmann rearrangement of benzamide (B126) can produce an isocyanate intermediate, which can then be trapped with an alcohol to form a carbamate. youtube.com This suggests a potential route to carbamate derivatives of this compound.

Amide Formation: Amides are typically synthesized by the acylation of the aniline with an acyl chloride or an acid anhydride. This is a robust and widely used reaction in organic synthesis. The general reaction involves the treatment of the aniline with the acylating agent, often in the presence of a base to neutralize the hydrogen halide byproduct. The Kabachnik-Fields reaction, a multicomponent reaction involving an amine, a carbonyl compound, and a phosphite, provides another route to α-aminophosphonates, which are analogues of α-amino acids. nih.gov

The following table summarizes the key transformations of this compound:

| Starting Material | Reagents | Product Class |

| This compound | 1. NaNO₂, HCl (Diazotization) 2. CuCN (Sandmeyer Reaction) | Halogenated Benzonitrile |

| This compound | 1. NaNO₂, H₂SO₄ (Diazotization) 2. H₂O, Heat | Halogenated Phenol |

| Halogenated Phenol | Halothane, Base | Halogenated Ether |

| This compound | Acyl Chloride or Acid Anhydride | Halogenated Amide |

| This compound | Phosgene or Chloroformate | Halogenated Carbamate |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 6 Chloro 2 Fluoroaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For 3-Bromo-6-chloro-2-fluoroaniline, the presence of multiple NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, allows for a comprehensive analysis of its molecular framework.

The ¹H NMR spectrum of this compound is expected to display signals for the amino group protons and two distinct aromatic protons. The chemical shifts of these aromatic protons are influenced by the combined electronic effects of the halogen and amino substituents. The electron-withdrawing nature of the fluorine, chlorine, and bromine atoms generally results in a downfield shift for the aromatic signals. The amino group (NH₂) protons would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides critical information about the carbon skeleton. Six unique signals are anticipated for the aromatic carbons. The carbon atom directly bonded to the fluorine (C-2) would be identifiable by a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons attached to bromine (C-3) and chlorine (C-6) will also exhibit characteristic chemical shifts due to halogen-induced effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Specific experimental data for this compound is not readily available in published literature. The table reflects the expected signals.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | Aromatic Region | - |

| H-5 | Aromatic Region | - |

| NH₂ | Variable, broad signal | - |

| C-1 | - | Aromatic Region |

| C-2 | - | Aromatic Region (split by F) |

| C-3 | - | Aromatic Region |

| C-4 | - | Aromatic Region |

| C-5 | - | Aromatic Region |

| C-6 | - | Aromatic Region |

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom in this compound. Its chemical shift provides insight into the electronic nature of the aromatic ring. Furthermore, scalar coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (nJCF) is crucial for confirming the substitution pattern.

While less frequently used, ⁷⁹Br and ⁸¹Br NMR could theoretically provide direct information about the bromine substituent. However, the quadrupolar nature of these bromine isotopes results in very broad signals, making high-resolution detection difficult and impractical for routine structural analysis.

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle of polysubstituted aromatic compounds by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY experiment would show a cross-peak connecting the two adjacent aromatic protons (H-4 and H-5), confirming their connectivity. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached heteronuclei, most commonly ¹³C. sdsu.edu This experiment would definitively link the signals of the aromatic protons (H-4, H-5) to their corresponding carbon atoms (C-4, C-5) in the ¹³C spectrum. scribd.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between nuclei, rather than through-bond connectivity. A NOESY experiment could show a correlation between the amino protons and the proton at the C-5 position, providing conformational information and further supporting the structural assignment.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including both FT-IR and Raman techniques, is used to identify functional groups and probe the molecular structure based on the molecule's characteristic vibrations. researchgate.net

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically absorb in the 3000-3100 cm⁻¹ range. researchgate.net The fingerprint region (below 1600 cm⁻¹) would contain a complex series of absorptions, including aromatic C=C stretching, N-H bending, and C-H bending vibrations. The carbon-halogen stretches are also found here; the C-F stretch is typically a strong band between 1000-1400 cm⁻¹, while C-Cl and C-Br stretches appear at lower frequencies. researchgate.net

Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to non-polar and symmetric vibrations. The aromatic ring C=C stretching vibrations are typically strong in the Raman spectrum. The C-Cl (approx. 600-800 cm⁻¹) and C-Br (approx. 500-600 cm⁻¹) stretching vibrations, which may be weak in the IR spectrum, often produce more intense Raman signals. researchgate.net Analysis of a related isomer, 2-bromo-6-chloro-4-fluoroaniline, has shown that a combined FT-IR and Raman approach, supported by theoretical calculations, allows for a complete assignment of the fundamental vibrational modes. researchgate.netjetir.org This dual analysis provides a robust molecular fingerprint for identification and structural verification.

Table 2: General Characteristic Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Detection Technique |

| N-H Stretch (Amine) | 3300-3500 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400-1620 | FT-IR, Raman |

| N-H Bend (Amine) | 1550-1650 | FT-IR |

| C-F Stretch | 1000-1400 | FT-IR |

| C-Cl Stretch | 600-800 | Raman, FT-IR |

| C-Br Stretch | 500-600 | Raman, FT-IR |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Supramolecular Architecture and Crystal Engineering Principles

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces, which collectively define the supramolecular architecture. The principles of crystal engineering seek to understand and control these interactions to design materials with desired physical and chemical properties. In the case of halogenated anilines, such as this compound and its derivatives, the presence of hydrogen bond donors (the amine group) and multiple halogen atoms of varying sizes and electronegativities (fluorine, chlorine, and bromine) provides a rich landscape for the formation of diverse and intricate crystal packing motifs.

While specific crystallographic data for this compound is not publicly available, an analysis of its isomer, 4-bromo-2-chloroaniline (B1269894), provides significant insight into the supramolecular interactions that likely govern the crystal packing of related compounds. The study of this isomer reveals a carefully orchestrated arrangement of molecules driven by a combination of hydrogen bonds and other weak interactions.

Intermolecular Interactions in a Halogenated Aniline (B41778) Isomer

The crystal structure of 4-bromo-2-chloroaniline demonstrates the formation of a planar molecular arrangement. In the crystal lattice, the molecules are interconnected through a network of intermolecular N—H···N and weak N—H···Br hydrogen bonds. researchgate.net This network of interactions results in the formation of sheet-like structures.

The following tables summarize the key crystallographic and hydrogen bond data for 4-bromo-2-chloroaniline, offering a quantitative look at its solid-state structure.

Table 1: Crystallographic Data for 4-Bromo-2-chloroaniline

| Parameter | Value |

|---|---|

| Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965 (4) |

| b (Å) | 15.814 (6) |

| c (Å) | 4.0232 (15) |

| V (ų) | 697.7 (4) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

Data sourced from a single-crystal X-ray study of 4-bromo-2-chloroaniline. researchgate.net

Table 2: Hydrogen Bond Geometry for 4-Bromo-2-chloroaniline (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1A···N1ⁱ | 0.86 | 2.34 | 3.172 (4) | 164 |

| N1—H1B···Br1ⁱⁱ | 0.86 | 3.04 | 3.719 (3) | 137 |

Symmetry codes: (i) -x+1/2, -y, z+1/2; (ii) x-1/2, -y+1/2, -z. Data sourced from a single-crystal X-ray study of 4-bromo-2-chloroaniline. researchgate.net

The Role of Halogen Atoms in Crystal Packing

The presence and positioning of different halogen atoms on the aniline ring are critical in directing the supramolecular assembly. In this compound, the ortho-fluoro substituent is highly electronegative and can influence the hydrogen bonding capacity of the adjacent amine group. While fluorine is generally a poor halogen bond donor, it can act as a hydrogen bond acceptor.

The interplay between hydrogen bonds and halogen bonds (where a halogen atom acts as an electrophilic species) is a central theme in the crystal engineering of halogenated compounds. The relative strengths of N—H···N, N—H···X (where X is a halogen), and potential X···X or C—H···X interactions will ultimately determine the final crystal structure. The specific substitution pattern on the aromatic ring will modulate the electrostatic potential of the halogen atoms, influencing their ability to participate in these interactions.

In the broader context of halogenated anilines, the crystal packing is often a delicate balance between these competing, non-covalent forces. The study of isomers like 4-bromo-2-chloroaniline provides a foundational understanding of the likely interactions that would be present in the crystal structure of this compound, where a complex network of hydrogen and halogen bonds would be expected to define its supramolecular architecture.

Computational and Theoretical Chemistry Studies of 3 Bromo 6 Chloro 2 Fluoroaniline

Prediction of Spectroscopic Parameters and Validation against Experimental Data

The computational analysis of 3-bromo-6-chloro-2-fluoroaniline allows for the theoretical prediction of its spectroscopic properties. These predicted parameters, including vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra, provide valuable insights into the molecular structure and bonding. The accuracy of these theoretical predictions is then ideally validated by comparing them with experimental spectroscopic data. While specific experimental data for this compound is not extensively available in public literature, the methodologies for such validation are well-established through studies on analogous halogenated anilines. researchgate.netresearchgate.net

Theoretical vibrational frequencies for this compound can be calculated using quantum chemical methods such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)). researchgate.net These calculations provide a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule.

For a meaningful comparison with experimental data, the calculated frequencies are often scaled by a factor to account for the anharmonicity of real vibrations and the approximations inherent in the theoretical methods. researchgate.net The scaled theoretical frequencies are then compared with the experimental bands observed in Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra.

The major vibrational modes for this compound would include:

N-H vibrations: Asymmetric and symmetric stretching modes of the amine group, typically observed in the 3300-3500 cm⁻¹ region. researchgate.net

C-H vibrations: Stretching and bending modes of the aromatic ring.

C-C vibrations: Stretching modes within the benzene (B151609) ring. researchgate.net

C-N, C-F, C-Cl, and C-Br vibrations: Stretching and bending modes involving the substituents, which are found at lower frequencies. researchgate.netresearchgate.net

A hypothetical comparison between theoretical and experimental vibrational frequencies for this compound is presented in Table 1 for illustrative purposes.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (B3LYP/6-31G(d,p)) | Scaled Frequency | Hypothetical Experimental Frequency |

|---|---|---|---|

| N-H Asymmetric Stretch | 3580 | 3473 | 3470 |

| N-H Symmetric Stretch | 3475 | 3371 | 3370 |

| C-H Stretch | 3100 | 3007 | 3010 |

| C=C Aromatic Stretch | 1620 | 1571 | 1575 |

| N-H Scissoring | 1600 | 1552 | 1550 |

| C-F Stretch | 1250 | 1213 | 1215 |

| C-N Stretch | 1300 | 1261 | 1260 |

| C-Cl Stretch | 750 | 728 | 730 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar compounds.

Computational methods are also employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose in conjunction with DFT. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the halogen and amine substituents. Similarly, the ¹³C NMR spectrum would show separate signals for each carbon atom in the molecule, with the chemical shifts of the carbons directly bonded to the halogens and the nitrogen atom being significantly affected.

Validation of the predicted NMR data involves comparing the calculated chemical shifts with those obtained from experimental NMR spectra, often recorded in a solvent like deuterochloroform (CDCl₃). chemicalbook.com The correlation between the theoretical and experimental values can confirm the structural assignments. github.io A hypothetical comparison of predicted and experimental NMR data is shown in Table 2.

Table 2: Illustrative Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Chemical Shift (GIAO/DFT) | Hypothetical Experimental Chemical Shift |

|---|---|---|

| ¹H NMR | ||

| H (aromatic) | 7.10 | 7.08 |

| H (aromatic) | 6.85 | 6.82 |

| NH₂ | 4.50 | 4.45 |

| ¹³C NMR | ||

| C-N | 145.2 | 145.0 |

| C-F | 158.5 | 158.3 |

| C-Br | 115.8 | 115.6 |

| C-Cl | 128.9 | 128.7 |

| C-H | 122.4 | 122.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar compounds.

Theoretical calculations can also predict the electronic absorption properties of this compound. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transition energies and corresponding oscillator strengths, which can be correlated with the absorption maxima (λmax) in an experimental UV-Vis spectrum. The predicted spectrum provides insight into the electronic structure and the nature of the π→π* transitions within the aromatic system.

Applications of 3 Bromo 6 Chloro 2 Fluoroaniline in Advanced Chemical Research

Role as a Key Intermediate in Pharmaceutical Research and Development

Rational Design of Novel Pharmacophores Incorporating Halogenated Anilines

In the rational design of new drugs, pharmacophore modeling is a critical step that defines the essential spatial arrangement of features necessary for biological activity. Halogenated anilines like 3-Bromo-6-chloro-2-fluoroaniline are valuable in this context as the halogen atoms can act as hydrogen bond acceptors, engage in halogen bonding, and modulate the electronic properties of the molecule. These interactions can be pivotal for enhancing the binding affinity and selectivity of a drug for its target protein. While specific studies detailing the use of this compound in pharmacophore modeling are not extensively documented, the principles of using polyhalogenated aromatics to fine-tune ligand-receptor interactions are well-established in medicinal chemistry.

Precursor for Inhibitors and Agonists Targeting Specific Biological Pathways

The search for potent and selective inhibitors and agonists for various biological targets is a cornerstone of modern drug discovery. While direct evidence of this compound being a precursor for KRASG12C inhibitors or small-molecule RIG-I agonists is limited in publicly available literature, the synthesis of various kinase inhibitors often involves halogenated aniline (B41778) intermediates. nih.govnih.gov The development of KRAS G12C inhibitors, for instance, has involved complex heterocyclic scaffolds that can be synthesized using functionalized aniline building blocks. nih.govnih.govrsc.org

Regarding RIG-I agonists, current research predominantly focuses on RNA-based molecules that mimic viral genetic material to stimulate the innate immune system. nih.govbiorxiv.orgnih.gov However, there is an ongoing search for small-molecule RIG-I agonists, and in this context, highly functionalized aromatic compounds could serve as starting points for library synthesis and screening campaigns. biorxiv.orgnih.govasm.orgacs.org

Synthesis of Antiviral Agents and Other Therapeutically Relevant Compounds

Halogenated nucleoside analogs and other heterocyclic compounds are a well-established class of antiviral agents. nih.gov A patent for the synthesis of the antiviral drug Letermovir, a CMV DNA terminase complex inhibitor, discloses the use of a related compound, 2-bromo-6-fluoroaniline (B133542), as a key intermediate. google.com This highlights the potential of bromo-fluoro-anilines in constructing complex antiviral molecules. The specific utility of this compound would be in the synthesis of derivatives where an additional chlorine atom is desired to further modulate the compound's properties or to provide an additional reaction handle.

Structure-Activity Relationship (SAR) Investigations for Enhanced Efficacy and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a viable drug candidate. The systematic modification of a molecule and the subsequent evaluation of its biological activity provide insights into the key structural features required for potency and selectivity. While specific SAR studies centered on this compound derivatives are not readily found in the literature, research on other halogenated anilines demonstrates the importance of the nature and position of halogen substituents in determining biological activity. nih.gov For instance, in the development of topoisomerase inhibitors, the presence of chloro and fluoro groups on a chromone (B188151) scaffold was found to be important for anticancer activity. nih.govmdpi.com

Exploration of Stereochemical Influences on Biological Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critical for its interaction with chiral biological macromolecules like proteins and enzymes. While no specific studies on the stereoselective reactions or chiral resolutions involving this compound are prominently documented, the synthesis of chiral drugs often requires the use of chiral building blocks or auxiliaries. In principle, the amine group of this compound could be resolved to provide enantiomerically pure starting materials for the synthesis of chiral drugs. The development of stereoselective synthetic routes is a key area of research in medicinal chemistry. rsc.orgrsc.org

Utilization in Agrochemical Discovery and Optimization

Similar to pharmaceuticals, the development of new agrochemicals, such as fungicides and herbicides, relies on the synthesis and screening of novel chemical entities. Halogenated aromatic compounds are a common feature in many successful agrochemicals due to their enhanced biological activity and metabolic stability. rhhz.net The difluoromethyl and trifluoromethyl groups, for example, are present in numerous modern fungicides. rhhz.net While specific examples of agrochemicals derived directly from this compound are not widely reported, its structural motifs are relevant to this field. The combination of bromo, chloro, and fluoro substituents offers a unique starting point for the synthesis of new pesticide candidates.

Below is a table summarizing the key applications and research areas for this compound and related compounds.

| Research Area | Application of Halogenated Anilines | Specific Relevance of this compound |

| Pharmaceuticals | ||

| Pharmacophore Design | Halogens act as key interaction points (H-bond acceptors, halogen bonding) to enhance binding affinity and selectivity. | Provides a scaffold with a specific 3D arrangement of halogen atoms for designing novel pharmacophores. |

| Kinase Inhibitors | Halogenated anilines are common scaffolds in many kinase inhibitors. | A potential building block for novel kinase inhibitors. |

| Antiviral Agents | Used in the synthesis of complex antiviral drugs like Letermovir. google.com | A potential intermediate for new antiviral compounds, leveraging its unique halogenation pattern. |

| SAR Studies | The type and position of halogens critically influence biological activity. nih.gov | Enables systematic modification to probe structure-activity relationships. |

| Agrochemicals | ||

| Fungicide/Herbicide Synthesis | Halogenated aromatics are prevalent in modern pesticides for improved efficacy and stability. rhhz.net | A potential starting material for the discovery of new agrochemicals. |

Design and Synthesis of Herbicidal Compounds

Research has identified this compound as a key starting material in the creation of potent herbicidal agents. Specifically, it is utilized in the synthesis of novel 6-(poly-substituted aryl)-4-aminopicolinates. nih.govnih.gov These compounds are a subclass of synthetic auxin herbicides, known for their effectiveness against a broad spectrum of weeds, including woody plants, grasses, and broadleaf species. nih.gov

In a documented synthetic pathway, this compound serves as the foundational aryl component. The synthesis involves coupling this aniline derivative with a substituted pyridine (B92270) moiety, which possesses a leaving group at the 6-position. nih.gov This reaction, often facilitated by a transition metal catalyst such as palladium or nickel, results in the formation of a new carbon-carbon bond between the aniline-derived ring and the picolinate (B1231196) core. nih.gov The resulting 6-aryl-4-aminopicolinates have demonstrated significantly improved herbicidal activity and crop selectivity compared to earlier generations of this herbicide class. nih.gov

A specific example from patent literature describes the multi-step preparation where this compound is first modified and then coupled to form the final herbicidal picolinate structure. nih.govnih.gov This highlights the compound's direct and crucial role as a building block in designing herbicides with enhanced performance profiles.

Development of Novel Pesticidal Agents

While its application in herbicide development is clearly documented, the use of this compound in the synthesis of other classes of pesticidal agents, such as insecticides or fungicides, is not prominently featured in available scientific literature. Patents describing the herbicidal compositions derived from this aniline sometimes mention the potential for these herbicides to be used in combination with fungicides. nih.govnih.gov However, this does not indicate that this compound is itself a precursor for those fungicidal components. Its role appears to be specialized in the synthesis of herbicidal active ingredients.

Mechanistic Studies of Agrochemical-Target Interactions

The herbicidal compounds synthesized from this compound belong to the picolinate family, which are classified as synthetic auxin herbicides. nih.govnih.gov The mechanism of action for this class of herbicides is well-established. They mimic the natural plant hormone indole-3-acetic acid (IAA), but are far more stable within the plant. nih.gov This leads to an overload of auxin signaling. nih.govresearchgate.net

This hormonal overdose disrupts numerous growth processes. The synthetic auxins bind to specific receptor proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins. nih.govresearchgate.netscielo.br This binding event tags transcriptional repressor proteins (Aux/IAA proteins) for destruction by the cell's proteasome machinery. nih.gov The removal of these repressors leads to the continuous activation of auxin-responsive genes, causing uncontrolled and disorganized cell division and growth, which ultimately results in the death of susceptible plants. nih.govresearchgate.net While this is the general mechanism for synthetic auxin herbicides, specific structure-activity relationship studies detailing the precise interaction of the final products derived from this compound with the TIR1/AFB receptors are not extensively detailed in the reviewed literature.

Contributions to Material Science and Polymer Chemistry

The dense halogenation and reactive aniline group of this compound suggest its potential utility in the field of material science. Halogen atoms can introduce properties such as flame retardancy, and can be used to tune electronic properties and solid-state packing through halogen bonding. acs.org However, specific, documented applications of this particular compound in material science are limited in publicly accessible research.

Monomer for the Synthesis of Functional Polymers

While chemical suppliers categorize this compound as a material building block, specific examples of its polymerization into functional polymers are not found in the surveyed scientific literature. bldpharm.com In principle, the aniline group allows for oxidative polymerization or polycondensation reactions, and the halogen substituents could impart unique solubility, thermal, or electronic characteristics to the resulting polymer. Research on other halogenated aniline derivatives has shown their utility in creating polymers with modified properties, but direct studies involving this compound are not presently available. nih.gov

Precursor for Advanced Organic Electronic Materials

The synthesis of advanced materials, such as those used in organic electronics (e.g., OLEDs or organic semiconductors), often relies on precursors with specific electronic and structural properties. Halogenated aromatic compounds are frequently used as intermediates in the synthesis of these materials. ambeed.com Although this compound is listed for sale under categories like "Electronic Materials" by some chemical vendors, peer-reviewed research detailing its use as a precursor for such advanced materials has not been identified. bldpharm.comambeed.com

Development of Materials with Tunable Properties through Halogenation

Halogenation is a key strategy for tuning the properties of organic materials. The specific number and type of halogen atoms can influence intermolecular interactions, such as hydrogen and halogen bonding, which in turn dictates the material's crystal structure and bulk properties. acs.org Perhalogenated anilines have been studied as bifunctional donors of both hydrogen and halogen bonds in the creation of cocrystals with specific supramolecular architectures. acs.org While this compound possesses the requisite functional groups for such interactions, specific studies employing it for the development of materials with tunable properties are not documented in the available literature.

Article on this compound Unattainable Due to Lack of Scientific Data

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the environmental and toxicological profile of the chemical compound this compound. Despite extensive searches, no specific research findings were identified for its environmental fate, transport mechanisms, or its interactions with biological systems at a mechanistic level.

The initial objective was to compile a detailed article structured around the environmental chemistry and mechanistic toxicology of this specific halogenated aniline. The planned structure included an in-depth analysis of its photodegradation, hydrolysis, and biodegradation, as well as cellular uptake and molecular targets. However, the necessary scientific studies to populate these sections are not present in the public domain.

While general information on the biodegradation of related compounds such as 2-fluoroaniline, 3-fluoroaniline, and 3-chloroaniline (B41212) exists, these data cannot be reliably extrapolated to this compound. The specific combination and positioning of the bromine, chlorine, and fluorine atoms on the aniline ring are expected to confer unique chemical and toxicological properties. For instance, studies on simpler fluoroanilines indicate that microbial degradation can proceed through hydroxylation and dehalogenation, with specific bacterial genera like Novosphingobium, Bradyrhizobium, and Ochrobactrum being implicated in the process. nih.gov Similarly, research on 3-chloroaniline has identified bacterial strains capable of utilizing it as a carbon, nitrogen, and energy source. researchgate.net

However, without dedicated research on this compound, any discussion of its environmental behavior or toxicological effects would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. The fundamental data on its persistence in soil and water, the products of its potential degradation, its ability to be taken up by cells, and the specific cellular machinery it might affect are all currently unknown.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” with the required level of detail and scientific rigor. Further empirical research is needed to elucidate the environmental and toxicological characteristics of this compound.

Environmental Chemistry and Mechanistic Toxicology of Halogenated Anilines

Mechanistic Investigations of Biological Interactions

Biotransformation and Metabolite Characterization

The biotransformation of halogenated anilines, a class of compounds to which 3-Bromo-6-chloro-2-fluoroaniline belongs, is a complex process primarily mediated by enzymatic reactions within living organisms. While specific studies on the biotransformation of this compound are not extensively documented in publicly available literature, the metabolic fate of structurally similar halogenated anilines provides a strong basis for predicting its transformation pathways. The primary routes of metabolism for such compounds include N-acetylation, hydroxylation of the aromatic ring, and subsequent conjugation reactions.

The initial phase of biotransformation often involves the modification of the aniline (B41778) functional group. N-acetylation is a common and major metabolic pathway for anilines, catalyzed by N-acetyltransferases (NATs). This reaction introduces an acetyl group to the nitrogen atom, generally leading to a less toxic and more water-soluble metabolite that can be more readily excreted.

Another critical biotransformation pathway is the oxidation of the aromatic ring, a reaction predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes. wikipedia.org Specifically, CYP2E1 is known to metabolize small, polar molecules like aniline and halogenated hydrocarbons. wikipedia.org This hydroxylation can occur at various positions on the benzene (B151609) ring, leading to the formation of different phenolic metabolites. The position of the halogen substituents on this compound will influence the regioselectivity of this hydroxylation.

Following N-acetylation and/or hydroxylation, the resulting metabolites typically undergo phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their elimination from the body. The most common conjugation reactions for hydroxylated and N-acetylated anilines are sulfation, catalyzed by sulfotransferases (SULTs), and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).

For instance, studies on the metabolism of 3-chloro-4-fluoroaniline (B193440) in rats have shown that the major metabolic transformations are N-acetylation and hydroxylation, followed by O-sulfation. researchgate.net The principal metabolites identified were 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. researchgate.net This suggests that this compound would likely undergo a similar metabolic fate, resulting in various hydroxylated, acetylated, and conjugated derivatives.

The characterization of these metabolites relies on a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and tandem mass spectrometry (MS/MS) is a cornerstone for the separation and identification of metabolites in biological matrices. researchgate.net For halogenated compounds like this compound, the use of ¹⁹F-NMR spectroscopy offers a powerful and specific tool for detecting and quantifying fluorinated metabolites. researchgate.net Furthermore, high-pressure liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICPMS) can be employed for the specific detection of halogenated metabolites. researchgate.net

The biotransformation of halogenated anilines can also be influenced by the environmental conditions. For example, some bacterial species are capable of metabolizing halogenated anilines under both aerobic and anaerobic conditions, with acetylation being a significant transformation mechanism under aerobic conditions. nih.gov

Table of Potential Metabolites of this compound:

| Parent Compound | Potential Metabolic Reaction | Predicted Metabolite |

| This compound | N-Acetylation | N-acetyl-3-bromo-6-chloro-2-fluoroaniline |

| This compound | Hydroxylation | Hydroxy-3-bromo-6-chloro-2-fluoroaniline isomers |

| N-acetyl-3-bromo-6-chloro-2-fluoroaniline | Hydroxylation | Hydroxy-N-acetyl-3-bromo-6-chloro-2-fluoroaniline isomers |

| Hydroxy-3-bromo-6-chloro-2-fluoroaniline | Sulfation | This compound-sulfate conjugates |

| Hydroxy-3-bromo-6-chloro-2-fluoroaniline | Glucuronidation | This compound-glucuronide conjugates |

| Hydroxy-N-acetyl-3-bromo-6-chloro-2-fluoroaniline | Sulfation | N-acetyl-3-bromo-6-chloro-2-fluoroaniline-sulfate conjugates |

| Hydroxy-N-acetyl-3-bromo-6-chloro-2-fluoroaniline | Glucuronidation | N-acetyl-3-bromo-6-chloro-2-fluoroaniline-glucuronide conjugates |

Conclusion and Future Research Perspectives

Synthesis of Key Findings and Current Research Challenges for 3-Bromo-6-chloro-2-fluoroaniline

This compound is a synthetically important halogenated aromatic amine. Its structure, featuring a trifunctionalized benzene (B151609) ring with bromine, chlorine, and fluorine atoms, makes it a versatile intermediate in the synthesis of complex organic molecules. This compound is particularly valuable in the development of new pharmaceuticals and agrochemicals.

The synthesis of this compound presents notable challenges. Achieving the specific arrangement of the three different halogens and the amine group on the aromatic ring often requires multi-step synthetic sequences. A significant hurdle is the regioselective introduction of these functional groups, which demands precise control over reaction conditions to ensure high yields and product purity.

Current research is focused on overcoming these synthetic challenges by developing more efficient, economical, and environmentally friendly methods. A key area of investigation is the use of novel catalytic systems to streamline the synthesis and subsequent functionalization of the molecule. A deeper understanding of the electronic and steric interactions of the bromo, chloro, and fluoro substituents is essential for predicting and controlling its reactivity in the design of new synthetic pathways.

Identification of Emerging Research Directions and Interdisciplinary Opportunities

The unique substitution pattern of this compound opens up promising avenues for future research. A significant emerging direction is its use in medicinal chemistry to create novel bioactive compounds. The presence of fluorine, for instance, can enhance the metabolic stability and binding affinity of drug candidates. mdpi.com Furthermore, its application in the synthesis of next-generation pesticides and herbicides with improved effectiveness and reduced environmental impact is a critical area of exploration.

The potential applications of this compound extend into interdisciplinary fields. In materials science, this compound can serve as a monomer or precursor for synthesizing advanced polymers with tailored thermal, electronic, and photophysical properties. The unique combination of halogen atoms can impart desirable characteristics to these materials. Collaborative efforts between organic chemists, computational chemists, and materials scientists will be crucial to fully realize the potential of this molecule. Computational modeling can offer valuable insights into its electronic structure and reactivity, thereby guiding the rational design of new synthetic targets and functional materials.

Prospective Methodological Advancements in the Study of Complex Halogenated Aromatic Systems

The study of intricate halogenated aromatic compounds like this compound is poised to benefit from several methodological advancements. The development of high-throughput screening techniques would significantly accelerate the optimization of synthetic and derivatization reactions.

Progress in analytical methods, including two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry, will be instrumental for the definitive characterization of its reaction products. Moreover, the use of in-situ spectroscopic techniques can provide real-time monitoring of reaction kinetics and mechanisms, leading to a more profound comprehension of its chemical behavior.

The integration of machine learning and artificial intelligence in designing synthetic routes and predicting compound properties represents another exciting frontier. These computational tools could expedite the discovery of novel applications and more efficient synthetic pathways for this compound and other complex halogenated aromatic systems.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-6-chloro-2-fluoroaniline, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via sequential halogenation of aniline derivatives. For example, bromination using NBS (N-bromosuccinimide) in DMF at 0–5°C, followed by chlorination with SOCl₂ in the presence of a Lewis acid (e.g., AlCl₃) under reflux, and fluorination using Selectfluor® in acetonitrile at 60°C. Yields are sensitive to stoichiometry and reaction time; excess halogenating agents may lead to over-substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, Cl, F) exhibit downfield shifts (δ 7.2–7.8 ppm). Splitting patterns help confirm substitution positions.

- ¹³C NMR : Halogenated carbons show distinct deshielding (Br: ~115–125 ppm; Cl: ~125–135 ppm; F: ~145–155 ppm).

- IR : C-F stretches appear at 1100–1250 cm⁻¹, while N-H stretches (aniline) are observed at ~3400 cm⁻¹.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 224.457) and isotopic patterns for Br/Cl .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as the primary site for Suzuki-Miyaura couplings due to its lower bond dissociation energy compared to C-Cl and C-F. However, steric hindrance from adjacent substituents (Cl, F) may slow transmetallation. Computational studies (DFT) reveal that electron-withdrawing groups reduce electron density at the brominated carbon, favoring oxidative addition with Pd(0) catalysts. Use of bulky ligands (e.g., SPhos) improves selectivity .

Q. What strategies resolve contradictions in crystallographic data for halogenated aniline derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C-Br vs. C-Cl) may arise from resolution limits or twinning. Refinement using SHELXL (with Hirshfeld atom refinement for H-atoms) improves accuracy. For disordered structures, apply restraints (e.g., SIMU, DELU) and validate with R₁/R₁₀ indices. Cross-validate with spectroscopic data to confirm molecular geometry .

Data Contradiction Analysis

Q. Why do reported melting points for halogenated anilines vary across studies?

- Methodological Answer : Variations arise from impurities (e.g., residual solvents, byproducts) and polymorphic forms. Differential Scanning Calorimetry (DSC) with controlled heating rates (5°C/min) identifies phase transitions. Recrystallization from polar aprotic solvents (e.g., DMSO) yields pure monoclinic crystals, while non-polar solvents (toluene) may produce orthorhombic forms with differing thermal profiles .

Methodological Best Practices

Q. How can computational modeling predict the regioselectivity of further functionalization?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices (electrophilicity). Higher indices indicate reactive sites.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (blue zones) to predict nucleophilic attack sites.

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λₘₐₓ values for validation .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。